molecular formula C22H13ClN2O3S B11178485 6-(2-chloro-5-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one

6-(2-chloro-5-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one

Cat. No.: B11178485
M. Wt: 420.9 g/mol
InChI Key: LGBJBVURTHENNC-UHFFFAOYSA-N
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Description

6-(2-chloro-5-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is a complex organic compound that belongs to the class of thiazepines. This compound is characterized by its unique structure, which includes a chloro-nitrophenyl group and a benzoindeno thiazepine core. It has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chloro-5-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzoindeno core: This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization.

    Introduction of the thiazepine ring: This step involves the reaction of the benzoindeno core with a thioamide under acidic conditions to form the thiazepine ring.

    Substitution reactions: The chloro and nitro groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents like chlorinating agents and nitrating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-(2-chloro-5-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-(2-chloro-5-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its interactions with biological targets and its mechanism of action.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-chloro-5-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,4-dichloro-5-nitrophenyl)imidazo[2,1-b]thiazoles
  • 6-pyridylimidazo[2,1-b]thiazoles

Uniqueness

6-(2-chloro-5-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is unique due to its specific structural features, such as the combination of a chloro-nitrophenyl group with a benzoindeno thiazepine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H13ClN2O3S

Molecular Weight

420.9 g/mol

IUPAC Name

11-(2-chloro-5-nitrophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C22H13ClN2O3S/c23-16-10-9-12(25(27)28)11-15(16)22-19-20(13-5-1-2-6-14(13)21(19)26)24-17-7-3-4-8-18(17)29-22/h1-11,22,24H

InChI Key

LGBJBVURTHENNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=C(C=CC(=C5)[N+](=O)[O-])Cl

Origin of Product

United States

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